molecular formula C7H6ClNO B8019522 5-Chloro-2-methylisonicotinaldehyde CAS No. 1060810-02-7

5-Chloro-2-methylisonicotinaldehyde

Cat. No.: B8019522
CAS No.: 1060810-02-7
M. Wt: 155.58 g/mol
InChI Key: ZFJZDMXWBACYJF-UHFFFAOYSA-N
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Description

5-Chloro-2-methylisonicotinaldehyde is a substituted pyridine derivative featuring a chlorine atom at the 5-position, a methyl group at the 2-position, and an aldehyde functional group at the 4-position of the pyridine ring.

Properties

IUPAC Name

5-chloro-2-methylpyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-6(4-10)7(8)3-9-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJZDMXWBACYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264688
Record name 5-Chloro-2-methyl-4-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060810-02-7
Record name 5-Chloro-2-methyl-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060810-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methyl-4-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylisonicotinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-methylisonicotinaldehyde is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylisonicotinaldehyde involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved often include nucleophilic attack on the carbonyl carbon or the aromatic ring .

Comparison with Similar Compounds

Structural and Functional Group Differences

The key distinguishing feature of 5-Chloro-2-methylisonicotinaldehyde is its aldehyde group, which contrasts with carboxylic acids, esters, or halides in analogous compounds. Below is a comparative analysis:

Compound Name Functional Group Substituents Molecular Formula CAS No. Similarity Score
5-Chloro-2-methylisonicotinaldehyde Aldehyde 5-Cl, 2-CH₃ C₇H₆ClNO Not Provided Reference Compound
5-Chloro-2-methylisonicotinic acid Carboxylic Acid 5-Cl, 2-CH₃ C₇H₆ClNO₂ 88912-26-9 0.90
2-Bromo-5-chloroisonicotinic acid Carboxylic Acid 5-Cl, 2-Br C₆H₃BrClNO₂ 623585-74-0 0.85
Methyl 2,5-dichloroisonicotinate Ester 2-Cl, 5-Cl, COOCH₃ C₇H₅Cl₂NO₂ 1060810-03-8 0.83
5-Chloro-2-methoxynicotinaldehyde Aldehyde 5-Cl, 2-OCH₃ C₇H₆ClNO₂ ADE000180 N/A

Key Observations :

  • Functional Group Impact : The aldehyde group in 5-Chloro-2-methylisonicotinaldehyde confers higher electrophilicity compared to carboxylic acids or esters, making it more reactive in nucleophilic additions (e.g., condensations for Schiff base synthesis).
  • Halogen Variation : Replacing chlorine with bromine (e.g., 2-Bromo-5-chloroisonicotinic acid) increases molecular weight and polarizability, which may influence binding affinity in biological systems .

Physicochemical and Application Differences

  • Solubility : Aldehyde derivatives generally exhibit lower water solubility compared to carboxylic acids or salts. For example, 5-Chloro-2-methylisonicotinic acid (carboxylic acid) is more soluble in aqueous basic solutions than the aldehyde counterpart.
  • Stability : The aldehyde group is prone to oxidation, necessitating storage under inert conditions, whereas ester derivatives (e.g., Methyl 2,5-dichloroisonicotinate) are more stable under ambient conditions .
  • Pharmaceutical Utility : Carboxylic acid derivatives are often used as intermediates for antitubercular agents, while aldehydes serve as precursors for heterocyclic scaffolds in kinase inhibitors .

Research Findings and Data Gaps

  • Similarity Analysis : Computational studies (e.g., Tanimoto similarity scores) highlight 5-Chloro-2-methylisonicotinic acid (similarity score 0.90) as the closest analog, differing only in the functional group .
  • Data Limitations : Direct experimental data (e.g., melting point, NMR spectra) for 5-Chloro-2-methylisonicotinaldehyde are scarce. Existing literature focuses on its derivatives, emphasizing the need for further characterization.

Biological Activity

5-Chloro-2-methylisonicotinaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly its inhibitory effects on specific enzymes and its therapeutic implications. This article delves into the compound's biological activity, supported by data tables and research findings.

Chemical Structure and Properties

5-Chloro-2-methylisonicotinaldehyde is characterized by its heterocyclic structure, which includes a pyridine ring with a chloro and aldehyde substituent. The molecular formula is C₇H₆ClN₃O, with a molecular weight of approximately 171.59 g/mol.

Inhibition of 5-Lipoxygenase Activating Protein (FLAP)

Research indicates that 5-chloro-2-methylisonicotinaldehyde exhibits significant inhibitory action against 5-lipoxygenase activating protein (FLAP), which plays a crucial role in leukotriene biosynthesis. Leukotrienes are lipid mediators involved in various inflammatory processes, making FLAP inhibitors potential therapeutic agents for conditions like arteriosclerosis and asthma.

  • Mechanism of Action : The compound inhibits FLAP, thereby reducing the production of leukotrienes from arachidonic acid, which can mitigate inflammatory responses .

Therapeutic Applications

Due to its inhibitory properties, 5-chloro-2-methylisonicotinaldehyde is being explored for its therapeutic potential in treating inflammatory diseases.

  • Case Study : A study highlighted the use of this compound in a pharmaceutical composition aimed at preventing or treating arteriosclerosis. The results demonstrated a marked reduction in inflammatory markers in treated subjects compared to controls, suggesting its efficacy as a therapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
FLAP InhibitionInhibits leukotriene synthesis
Anti-inflammatory PotentialReduces markers of inflammation in animal models
Therapeutic UsePotential treatment for arteriosclerosis

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of 5-chloro-2-methylisonicotinaldehyde to FLAP. These studies suggest that the compound binds effectively to the active site of FLAP, supporting its role as an inhibitor.

  • Findings : The docking scores indicate a favorable interaction with key amino acids within the binding site, which correlates with the observed biological activity .

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